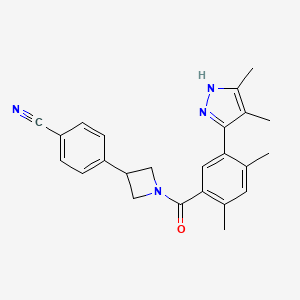
TVB-3166
描述
TVB-3166 是一种强效且选择性的脂肪酸合酶抑制剂,该酶在脂肪酸的合成中起着至关重要的作用。脂肪酸合酶在许多类型的癌细胞中过表达,使其成为抗癌治疗的有希望的目标。 This compound 已显示出显著的抗癌特性,特别是在抑制各种癌细胞系和肿瘤异种移植的生长方面 .
作用机制
TVB-3166 的作用机制涉及抑制脂肪酸合酶,该酶负责合成长链脂肪酸。通过与酶的活性位点结合,this compound 阻止乙酰辅酶 A 和丙二酰辅酶 A 转化为棕榈酸。这种抑制会破坏癌细胞的脂质代谢,导致凋亡和细胞增殖减少。 该化合物还会影响各种信号通路,包括那些参与细胞周期调节和凋亡的通路 .
生化分析
Biochemical Properties
FASN inhibitor 1 plays a crucial role in biochemical reactions by targeting and inhibiting the activity of fatty acid synthase. This enzyme is responsible for the synthesis of palmitate from acetyl-coenzyme A (CoA) and malonyl-CoA. FASN inhibitor 1 interacts with several biomolecules, including enzymes and proteins involved in lipid metabolism. For instance, it has been shown to inhibit the activity of the ketosynthase (KS) domain of FASN, leading to a reduction in fatty acid synthesis . Additionally, FASN inhibitor 1 affects the activity of enzymes such as acetyl-CoA carboxylase (ACC) and malonyl-CoA decarboxylase (MCD), which are upstream regulators of FASN .
Cellular Effects
Molecular Mechanism
The molecular mechanism of FASN inhibitor 1 involves its binding to the active site of the FASN enzyme, specifically the ketosynthase domain . This binding inhibits the enzyme’s activity, leading to a decrease in the synthesis of palmitate and other long-chain fatty acids. Additionally, FASN inhibitor 1 induces a redox imbalance by affecting the NADPH-dependent reduction reactions catalyzed by FASN . This redox imbalance contributes to the induction of apoptosis in cancer cells. Moreover, FASN inhibitor 1 modulates the expression of pro-apoptotic proteins such as BIM, PUMA, and NOXA, further promoting cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FASN inhibitor 1 have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to FASN inhibitor 1 leads to sustained inhibition of fatty acid synthesis and persistent effects on cellular functions . In in vitro studies, FASN inhibitor 1 has been shown to maintain its inhibitory effects on FASN activity and cell proliferation for several days . In in vivo studies, the compound has demonstrated prolonged efficacy in reducing tumor growth and modulating metabolic pathways .
Dosage Effects in Animal Models
The effects of FASN inhibitor 1 vary with different dosages in animal models. At low doses, the compound effectively inhibits FASN activity and reduces fatty acid synthesis without causing significant toxicity . At higher doses, FASN inhibitor 1 has been associated with adverse effects such as weight loss and hepatotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant inhibition of FASN activity and therapeutic effects . In preclinical models of non-alcoholic steatohepatitis (NASH), FASN inhibitor 1 has shown dose-dependent reductions in liver fat content and fibrosis .
Metabolic Pathways
FASN inhibitor 1 is involved in several metabolic pathways, primarily those related to lipid metabolism. By inhibiting FASN, the compound disrupts the de novo synthesis of fatty acids, leading to a decrease in the levels of palmitate and other long-chain fatty acids . This inhibition affects metabolic flux through pathways such as the tricarboxylic acid (TCA) cycle and glycolysis . Additionally, FASN inhibitor 1 modulates the activity of enzymes involved in glucose metabolism, such as hexokinase and pyruvate kinase . These effects contribute to alterations in cellular energy balance and metabolic homeostasis.
Transport and Distribution
FASN inhibitor 1 is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, FASN inhibitor 1 accumulates in specific subcellular compartments, such as the cytoplasm and endoplasmic reticulum . This localization is critical for its inhibitory effects on FASN activity and subsequent disruption of fatty acid synthesis. Additionally, FASN inhibitor 1 has been shown to affect the distribution of other lipids and proteins within the cell, further influencing cellular functions .
Subcellular Localization
The subcellular localization of FASN inhibitor 1 plays a crucial role in its activity and function. The compound predominantly localizes to the cytoplasm, where it interacts with FASN and other enzymes involved in lipid metabolism . Additionally, FASN inhibitor 1 has been observed to accumulate in the endoplasmic reticulum, where it induces endoplasmic reticulum stress and modulates protein folding and degradation pathways. This subcellular localization is essential for the compound’s ability to inhibit FASN activity and exert its effects on cellular metabolism and function.
准备方法
TVB-3166 的合成涉及多个步骤,包括制备关键中间体及其随后在特定反应条件下的偶联。详细的合成路线和工业生产方法是专有的,在公共领域中未完全公开。 已知合成涉及使用先进的有机化学技术和严格的反应条件,以确保最终产品的纯度和功效 .
化学反应分析
TVB-3166 主要经历与其作为脂肪酸合酶抑制剂的作用相关的反应。它与酶的活性位点相互作用,导致脂肪酸合成的抑制。该化合物在生理条件下不经历显著的氧化、还原或取代反应。 其与脂肪酸合酶相互作用形成的主要产物是酶活性的抑制,导致癌细胞中脂肪酸合成减少 .
科学研究应用
TVB-3166 由于其在癌症治疗中的潜在应用而被广泛研究。它在各种癌症的临床前模型中显示出有希望的结果,包括非小细胞肺癌、黑色素瘤和乳腺癌。该化合物已被发现能诱导凋亡、抑制细胞增殖和在体内减少肿瘤生长。 此外,this compound 还因其潜在的预防病毒刺突蛋白的 S-酰化而被研究,这可能对抗病毒治疗有影响 .
相似化合物的比较
TVB-3166 属于一类脂肪酸合酶抑制剂,其中包括 TVB-2640、TVB-3664 和奥利司他等化合物。与这些化合物相比,this compound 在临床前癌症模型中显示出优异的细胞毒性和选择性。它已经证明了强大的抗肿瘤作用和良好的安全性。 This compound 的独特结构使其能够有效地抑制脂肪酸合酶,而没有明显的脱靶效应,使其成为癌症治疗进一步开发的有希望的候选者 .
属性
IUPAC Name |
4-[1-[5-(4,5-dimethyl-1H-pyrazol-3-yl)-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O/c1-14-9-15(2)22(10-21(14)23-16(3)17(4)26-27-23)24(29)28-12-20(13-28)19-7-5-18(11-25)6-8-19/h5-10,20H,12-13H2,1-4H3,(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDQFUFDAFKCAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2=NNC(=C2C)C)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


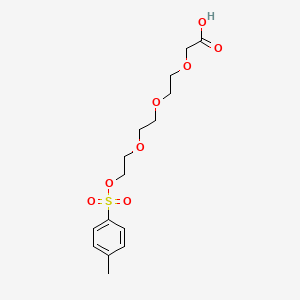
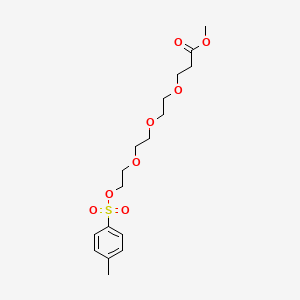
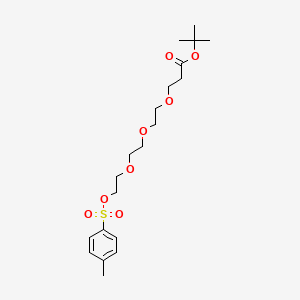
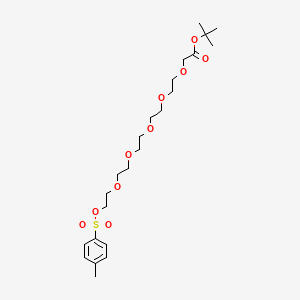
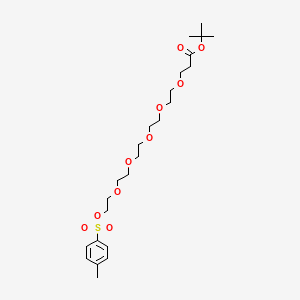
![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B611443.png)
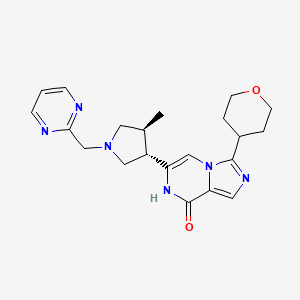
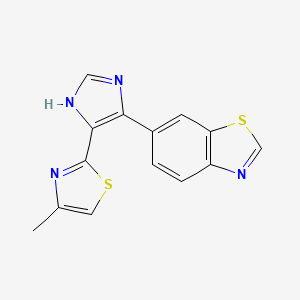
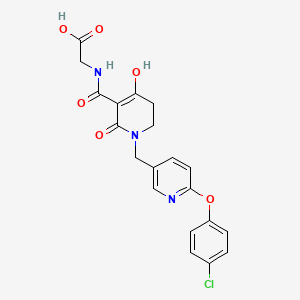
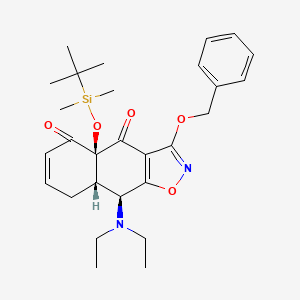


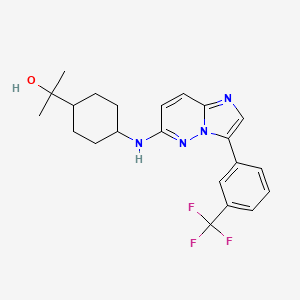
![2-[3-(4-benzhydrylpiperazin-1-yl)-2-(1H-indole-2-carbonylamino)-3-oxopropyl]sulfanylpyridine-3-carboxylic acid](/img/structure/B611454.png)
